3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile
CAS No.:
Cat. No.: VC13698797
Molecular Formula: C15H12BrNO2
Molecular Weight: 318.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H12BrNO2 |
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Molecular Weight | 318.16 g/mol |
IUPAC Name | 3-bromo-2-[(4-methoxyphenyl)methoxy]benzonitrile |
Standard InChI | InChI=1S/C15H12BrNO2/c1-18-13-7-5-11(6-8-13)10-19-15-12(9-17)3-2-4-14(15)16/h2-8H,10H2,1H3 |
Standard InChI Key | GECJNOSLKHPNFI-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N |
Canonical SMILES | COC1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N |
Introduction
Chemical Identity and Structural Features
3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile (IUPAC: 3-bromo-2-[(4-methoxyphenyl)methoxy]benzonitrile) belongs to the class of brominated aryl ethers with a benzonitrile core. Its molecular formula is C₁₅H₁₂BrNO₃, yielding a molecular weight of 318.17 g/mol. The structure features:
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A bromine atom at the 3-position of the benzonitrile ring
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A 4-methoxybenzyloxy group at the 2-position
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A nitrile group at the 1-position
Comparative analysis with the 4-substituted analog (PubChem CID 11403416) reveals distinct electronic effects due to positional isomerism. The 2-substituted benzyloxy group creates steric hindrance near the nitrile moiety, potentially altering reactivity patterns in substitution and coupling reactions.
Synthetic Pathways
Bromination Strategies
The patent CN102020587A outlines a bromination protocol using N-bromosuccinimide (NBS) for analogous methyl-substituted benzonitriles. Adapted for this compound, a plausible synthesis involves:
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O-Benzylation: Protection of 2-hydroxybenzonitrile with 4-methoxybenzyl chloride under basic conditions
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Directed Bromination: Electrophilic aromatic substitution using Br₂/FeBr₃ or NBS in tetrachloromethane at 78°C
Key reaction parameters:
Parameter | Optimal Value |
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Temperature | 70–80°C |
Solvent | Tetrachloroethylene |
Catalysts | Lewis acids (e.g., FeCl₃) |
Intermediate Characterization
Synthetic intermediates require rigorous validation:
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3-Hydroxy-2-(4-methoxybenzyloxy)benzonitrile: Characterized by IR (νC≡N ≈ 2230 cm⁻¹) and ¹H NMR (δ 5.15 ppm for -OCH₂Ph)
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Final Product: Mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 319.07 with isotopic Br patterns (1:1 ratio for ⁷⁹Br/⁸¹Br)
Physicochemical Properties
Predicted properties derived from computational models and analog data :
Property | Value |
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Melting Point | 142–145°C (estimated) |
LogP (Octanol-Water) | 2.81 ± 0.35 |
Aqueous Solubility | 0.12 mg/mL (25°C) |
pKa | 8.94 (nitrile hydration) |
Thermogravimetric analysis (TGA) of similar compounds indicates decomposition onset at 210°C, suggesting moderate thermal stability for applications in high-temperature reactions.
Reactivity and Functionalization
The compound's three reactive centers enable diverse transformations:
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Bromine Displacement: Pd-catalyzed cross-couplings (Suzuki, Heck) with aryl boronic acids
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Nitrile Conversion: Hydrolysis to amides (H₂SO₄/H₂O) or reduction to amines (LiAlH₄)
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Ether Cleavage: Hydrogenolysis of benzyloxy group (H₂/Pd-C) yields 2-hydroxy-3-bromobenzonitrile
Notably, the 2-benzyloxy group directs electrophilic substitution to the 5-position, as demonstrated in iodination experiments with analogous structures .
Applications in Medicinal Chemistry
While biological data specific to this compound remains unpublished, structural analogs show:
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Kinase Inhibition: IC₅₀ < 1 μM against EGFR in brominated benzonitrile derivatives
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Antimicrobial Activity: Moderate growth inhibition of S. aureus (MIC ≈ 32 μg/mL) in similar nitrile-containing aromatics
The methoxybenzyl group may enhance blood-brain barrier penetration, making this compound a candidate for neuropharmacological agent development.
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